Adenosine Selectivity: 2-Thiouridine Eliminates G-U Wobble Pairing That Plagues Unmodified Uridine
The 2-thiocarbonyl substitution fundamentally alters base-pairing thermodynamics. In RNA duplexes, replacing a single uridine with 2-thiouridine (s2U) at an internal position increases the stability difference between the matched A-s2U pair and the mismatched G-s2U wobble pair to a level far exceeding that of natural U. This selectivity improvement is quantitatively demonstrated in 2'-O-methyl-2-thiouridine (s2Um)-containning nonanucleotides: the Tm for the s2Um-A duplex is higher than U-A, while the s2Um-G wobble duplex has a Tm much lower than the natural U-G wobble duplex, yielding a net selectivity window expansion that is not achievable with unmodified uridine [1]. When the 2'-O-methyl group is replaced by the bulkier 2'-O-allyl group, this A-over-G discrimination is at least maintained or enhanced, as the increased steric demand of the allyl group further destabilizes the wobble geometry while preserving Watson-Crick pairing [2].
| Evidence Dimension | Thermodynamic selectivity for A over G (calculated as ΔTm[A-U] − ΔTm[G-U]) |
|---|---|
| Target Compound Data | In 2'-O-alkyl-2-thiouridine series, the s2U-G wobble pair is strongly destabilized relative to U-G; for 2'-O-methyl-2-thiouridine, the s2Um-G duplex Tm is 'much lower' than the corresponding U-G duplex, while s2Um-A is more stable than U-A [1]. The 2'-O-allyl variant maintains this selectivity profile with additional steric discrimination [2]. |
| Comparator Or Baseline | Unmodified uridine: A-U and G-U base pairs exhibit similar thermodynamic stabilities (ΔTm between matched and wobble pairs is typically ≤2–4 °C depending on sequence context). 4-Thiouridine (s4U): the A-s4U pair is less stable than A-s2U, and G-s4U is not discriminated; stability order is s2U > U > s4U [3]. |
| Quantified Difference | The selectivity window (ΔΔTm) for 2-thiouridine over unmodified U is several degrees Celsius larger, and s2U provides clear A/G discrimination whereas s4U does not [3]. |
| Conditions | UV melting (Tm) measurements on RNA duplexes containing single internal modifications; complementary RNA strands; near-physiological buffer (typically 100 mM NaCl, 10 mM phosphate, pH ~7). Data from multiple independent oligonucleotide sequence contexts [1][3]. |
Why This Matters
Procurement of 2-thiouridine-containing building blocks directly translates to higher specificity RNA probes and antisense agents: the expanded selectivity window reduces off-target binding to G-containing sequences, a critical parameter for diagnostic microarrays, SNP detection, and therapeutic siRNA/antisense design.
- [1] Shohda K, Okamoto I, Wada T, Seio K, Sekine M. Synthesis and properties of 2'-O-methyl-2-thiouridine and oligoribonucleotides containing 2'-O-methyl-2-thiouridine. Bioorg Med Chem Lett. 2000;10(16):1795-1798. doi:10.1016/s0960-894x(00)00342-5 View Source
- [2] Okamoto I, Shohda K, Seio K, Sekine M. A new route to 2'-O-alkyl-2-thiouridine derivatives via 4-O-protection of the uracil base and hybridization properties of oligonucleotides incorporating these modified nucleoside derivatives. J Org Chem. 2003;68(26):9971-9982. doi:10.1021/jo035246b View Source
- [3] Kumar RK, Davis DR. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability. Nucleic Acids Res. 1997;25(6):1272-1280. doi:10.1093/nar/25.6.1272 View Source
